molecular formula C6H3BrF2S B2400035 3-Bromo-2,5-difluorobenzenethiol CAS No. 1349718-58-6

3-Bromo-2,5-difluorobenzenethiol

Cat. No.: B2400035
CAS No.: 1349718-58-6
M. Wt: 225.05
InChI Key: CDKKDLURIHBIJB-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluorobenzenethiol is an organic compound with the molecular formula C6H3BrF2SH It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the diazotization of 3,5-difluoroaniline followed by bromination using hydrobromic acid (HBr) in the presence of a copper catalyst (CuBr). The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of tubular reactors for diazotization reactions can minimize side reactions and improve the stability of the diazonium salt intermediates . This method is advantageous for large-scale production due to its energy-saving and time-efficient nature.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-difluorobenzenethiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form corresponding sulfides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base can oxidize the thiol group.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

    Substitution: Products include various substituted benzenethiols depending on the substituents introduced.

    Oxidation: Major products are disulfides or sulfonic acids.

    Reduction: The primary product is the corresponding sulfide.

Scientific Research Applications

3-Bromo-2,5-difluorobenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluorobenzenethiol involves its interaction with molecular targets through its reactive thiol group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and fluorine atoms may also influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,4-difluorobenzenethiol
  • 3-Bromo-2,6-difluorobenzenethiol
  • 2-Bromo-3,5-difluorobenzenethiol

Uniqueness

3-Bromo-2,5-difluorobenzenethiol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and interaction with other molecules. This positional arrangement may offer distinct advantages in certain synthetic applications and biological interactions compared to its isomers.

Properties

IUPAC Name

3-bromo-2,5-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2S/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKKDLURIHBIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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